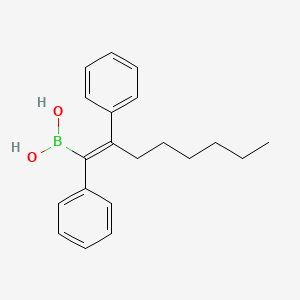![molecular formula C96H200O12Si8 B15280447 1,3,5,7,9,11,13,15-Octadodecyl-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosane](/img/structure/B15280447.png)
1,3,5,7,9,11,13,15-Octadodecyl-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,5,7,9,11,13,15-Octadodecyl-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosane is a complex organosilicon compound. This compound is characterized by its unique structure, which includes multiple silicon and oxygen atoms arranged in a pentacyclic framework. The presence of long alkyl chains (dodecyl groups) attached to the silicon atoms imparts hydrophobic properties to the compound, making it useful in various applications.
Vorbereitungsmethoden
The synthesis of 1,3,5,7,9,11,13,15-Octadodecyl-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosane involves multiple steps. The key steps include the formation of the pentacyclic silicon-oxygen framework and the subsequent attachment of dodecyl groups. The reaction conditions typically involve the use of organosilicon precursors, such as chlorosilanes, and the presence of catalysts to facilitate the formation of the desired structure. Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
1,3,5,7,9,11,13,15-Octadodecyl-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of silicon-oxygen bonds.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the cleavage of silicon-oxygen bonds.
Substitution: The dodecyl groups can be substituted with other alkyl or functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include chlorosilanes, alkyl halides, and organometallic compounds. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,3,5,7,9,11,13,15-Octadodecyl-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosane has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds and as a model compound for studying silicon-oxygen chemistry.
Biology: The hydrophobic nature of the compound makes it useful in the development of biomaterials and drug delivery systems.
Medicine: It is explored for its potential use in medical devices and coatings due to its biocompatibility and stability.
Industry: The compound is used in the formulation of specialty coatings, adhesives, and sealants, where its hydrophobic properties are advantageous.
Wirkmechanismus
The mechanism of action of 1,3,5,7,9,11,13,15-Octadodecyl-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosane involves its interaction with molecular targets through hydrophobic interactions and silicon-oxygen bonding. The long dodecyl chains facilitate the incorporation of the compound into hydrophobic environments, while the silicon-oxygen framework provides structural stability. The pathways involved in its action depend on the specific application and the environment in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1,3,5,7,9,11,13,15-Octadodecyl-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosane include other organosilicon compounds with similar silicon-oxygen frameworks but different alkyl or functional groups. Examples include:
1,3,5,7-Tetramethyl-1,3,5,7-tetravinylcyclotetrasiloxane: A compound with a similar silicon-oxygen framework but with methyl and vinyl groups.
Octamethylcyclotetrasiloxane: A simpler compound with only methyl groups attached to the silicon atoms.
The uniqueness of 1,3,5,7,9,11,13,15-Octadodecyl-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[95113,915,15
Eigenschaften
Molekularformel |
C96H200O12Si8 |
|---|---|
Molekulargewicht |
1771.3 g/mol |
IUPAC-Name |
1,3,5,7,9,11,13,15-octadodecyl-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosane |
InChI |
InChI=1S/C96H200O12Si8/c1-9-17-25-33-41-49-57-65-73-81-89-109-97-110(90-82-74-66-58-50-42-34-26-18-10-2)100-113(93-85-77-69-61-53-45-37-29-21-13-5)102-111(98-109,91-83-75-67-59-51-43-35-27-19-11-3)104-115(95-87-79-71-63-55-47-39-31-23-15-7)105-112(99-109,92-84-76-68-60-52-44-36-28-20-12-4)103-114(101-110,94-86-78-70-62-54-46-38-30-22-14-6)107-116(106-113,108-115)96-88-80-72-64-56-48-40-32-24-16-8/h9-96H2,1-8H3 |
InChI-Schlüssel |
QCMVWUXCYZCSPR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCC[Si]12O[Si]3(O[Si]4(O[Si](O1)(O[Si]5(O[Si](O2)(O[Si](O3)(O[Si](O4)(O5)CCCCCCCCCCCC)CCCCCCCCCCCC)CCCCCCCCCCCC)CCCCCCCCCCCC)CCCCCCCCCCCC)CCCCCCCCCCCC)CCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-Hydroxy-2-(9-methoxy-6-oxa-2-azaspiro[4.5]decan-2-yl)acetimidamide](/img/structure/B15280368.png)



![3-(Bromomethyl)-2,6,7-trimethyl-1H,5H-pyrazolo[1,2-a]pyrazole-1,5-dione](/img/structure/B15280403.png)
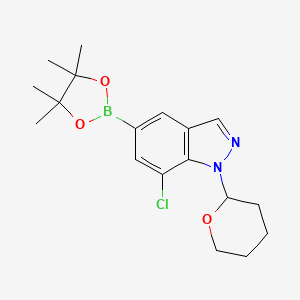
![2-Hydrazono-3-methyl-2,3-dihydrobenzo[d]thiazole-5-sulfonyl fluoride hydrochloride](/img/structure/B15280411.png)
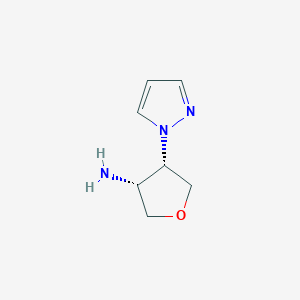
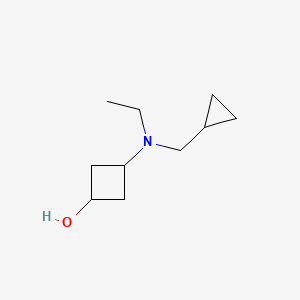
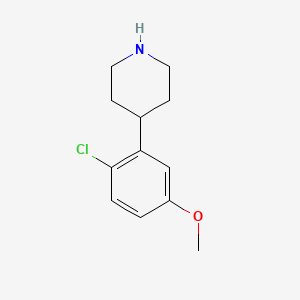
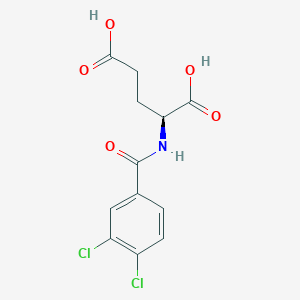
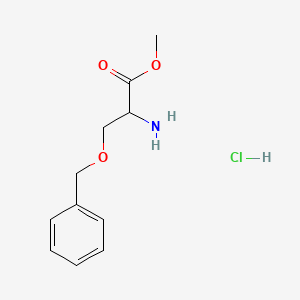
![(4'-Vinyl-[1,1'-biphenyl]-3-yl)boronic acid](/img/structure/B15280456.png)
